molecular formula C20H19N3O5S2 B2561924 N-(3-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 866866-10-6

N-(3-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2561924
CAS No.: 866866-10-6
M. Wt: 445.51
InChI Key: QDKXCTJCFMIUNT-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19N3O5S2 and its molecular weight is 445.51. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Disposition

A study on the thiouracil derivative PF-06282999, which shares structural similarities with the compound of interest, focused on its pharmacokinetics and disposition across animals and humans. It was found to be an irreversible inactivator of myeloperoxidase, a target for cardiovascular disease treatment. The compound showed moderate plasma protein binding, low to moderate plasma clearances, good oral bioavailability, and renal clearance as the principal clearance mechanism in humans, anticipated based on its physicochemical properties (Dong et al., 2016).

Enzyme Inactivation and Induction

Another study revealed that PF-06282999 is an inducer of CYP3A4 mRNA and midazolam-1′-hydroxylase activity in human hepatocytes. It selectively activated the human pregnane X receptor (PXR), leading to an increase in mRNA for CYP3A4 and related CYPs regulated by PXR. This highlights its potential for drug-drug interaction and the importance of understanding the biochemical mechanism(s) of enzyme induction by such compounds (Moscovitz et al., 2018).

Antitumor and Analgesic Activities

Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, structures related to the compound , demonstrated significant anti-inflammatory and analgesic activities. These compounds showed high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and were compared with standard drugs, indicating potential as new therapeutic agents (Abu‐Hashem et al., 2020).

Anticonvulsant Agents

A study on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents demonstrated moderate anticonvulsant activity in a model of pentylenetetrazole-induced seizures in rats. This illustrates the potential application of similar compounds in the development of new treatments for epilepsy (Severina et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the condensation of 3-methoxyaniline with ethyl 2-(6-oxo-5-tosyl-1,6-dihydropyrimidin-2-ylthio)acetate, followed by hydrolysis and cyclization to form the final product.", "Starting Materials": [ "3-methoxyaniline", "ethyl 2-(6-oxo-5-tosyl-1,6-dihydropyrimidin-2-ylthio)acetate", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 3-methoxyaniline with ethyl 2-(6-oxo-5-tosyl-1,6-dihydropyrimidin-2-ylthio)acetate in the presence of sodium hydroxide to form N-(3-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide.", "Step 2: Hydrolysis of the ethyl ester group using hydrochloric acid to form the corresponding carboxylic acid.", "Step 3: Cyclization of the carboxylic acid to form the final product, N-(3-methoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide.", "Step 4: Purification of the final product using ethyl acetate and water." ] }

CAS No.

866866-10-6

Molecular Formula

C20H19N3O5S2

Molecular Weight

445.51

IUPAC Name

N-(3-methoxyphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H19N3O5S2/c1-13-6-8-16(9-7-13)30(26,27)17-11-21-20(23-19(17)25)29-12-18(24)22-14-4-3-5-15(10-14)28-2/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25)

InChI Key

QDKXCTJCFMIUNT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC

solubility

not available

Origin of Product

United States

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